molecular formula C12H16ClNO2 B3100970 (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride CAS No. 1381927-79-2

(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride

Cat. No.: B3100970
CAS No.: 1381927-79-2
M. Wt: 241.71 g/mol
InChI Key: HXDSVQMGMNSYNW-RFVHGSKJSA-N
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Description

The compound “®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride” is a solid substance that is stored in an inert atmosphere at room temperature . It has a molecular weight of 208.69 .


Molecular Structure Analysis

The InChI code for “®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride” is 1S/C11H12N2.ClH/c12-8-9-3-5-10 (6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H/t11-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride” is a solid substance that is stored in an inert atmosphere at room temperature . It has a molecular weight of 208.69 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, like that in "(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride," are significant in medicinal chemistry due to their sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. These features make pyrrolidine-containing compounds valuable for treating human diseases. Research has highlighted bioactive molecules with the pyrrolidine ring, noting its utility in exploring pharmacophore space and its influence on biological activity due to stereogenicity and substituent orientation. This suggests that compounds like "this compound" may hold promise in drug discovery and development (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of pyrrolidin-2-yl compounds significantly affects their pharmacological profiles. For example, research on phenylpiracetam and its methyl derivative has demonstrated that the configuration of stereocenters directly relates to biological properties. This suggests that the specific stereochemistry of "this compound" could be critical in determining its pharmacological effectiveness, highlighting the importance of stereochemistry in the development and application of new pharmacological agents (Veinberg et al., 2015).

Chemical Synthesis and Applications

While the exact applications of "this compound" in scientific research are not detailed, related compounds have been synthesized and applied in various fields, including pharmaceuticals. For instance, the synthesis of compounds like (S)-clopidogrel illustrates the importance of specific synthetic methodologies in creating bioactive molecules with potential therapeutic uses. Such research underlines the role of chemical synthesis in developing compounds for pharmaceutical applications, potentially applicable to "this compound" (Saeed et al., 2017).

Safety and Hazards

The compound “®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride” has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with this compound are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

methyl 4-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDSVQMGMNSYNW-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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